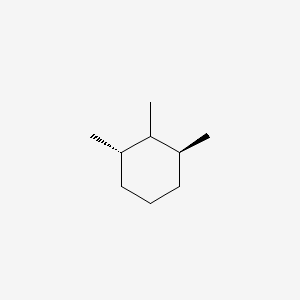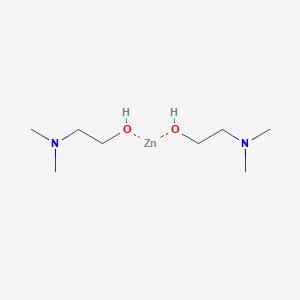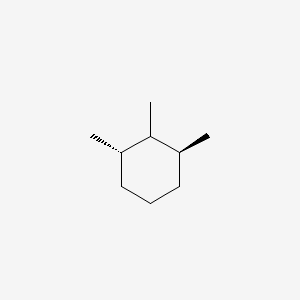![molecular formula C5H12N2O2 B13816289 Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is a chemical compound with a complex structure that includes an amidine group and a dihydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) typically involves the reaction of dimethylamine with formaldehyde and subsequent reaction with an appropriate dihydroxyethyl derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). Conditions often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamidinium iodide: Similar in structure but contains an iodide group.
Formamidinium bromide: Similar in structure but contains a bromide group.
N,N’-Bis(2,4-xylyl)methanimidamide: Contains additional aromatic groups, making it structurally distinct.
Uniqueness
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxyethyl group, in particular, provides additional sites for chemical modification and interaction with other molecules.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N'-[(1R)-1,2-dihydroxyethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-6-5(9)3-8/h4-5,8-9H,3H2,1-2H3/b6-4+/t5-/m1/s1 |
Clé InChI |
RCZQTJGGTGUQFZ-YWSOBTQUSA-N |
SMILES isomérique |
CN(C)/C=N/[C@@H](CO)O |
SMILES canonique |
CN(C)C=NC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


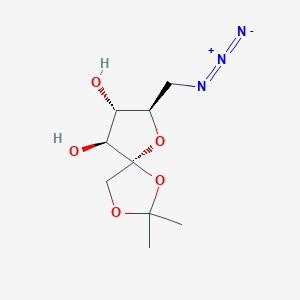
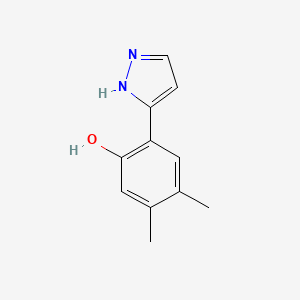

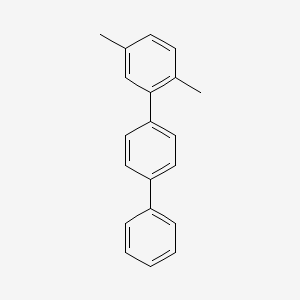
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
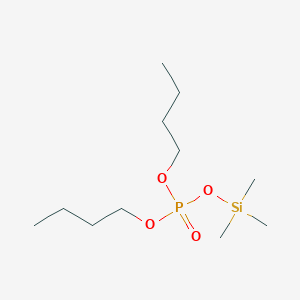
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
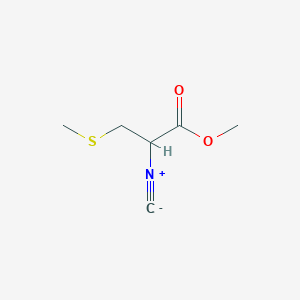

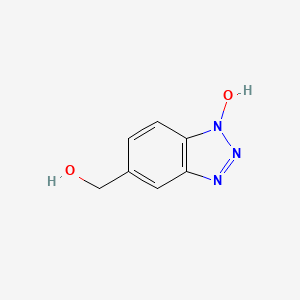
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
